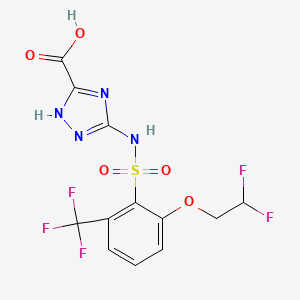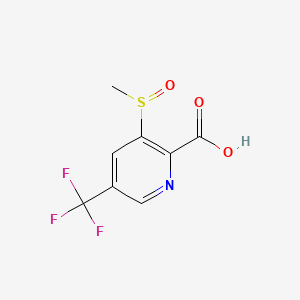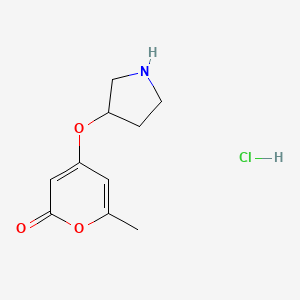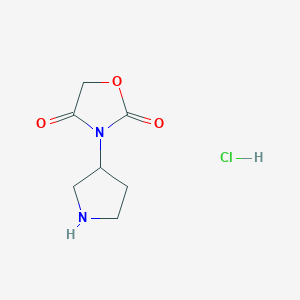![molecular formula C9H9ClF3N B1432356 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1270401-77-8](/img/structure/B1432356.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
描述
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9ClF3N It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
作用机制
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
Without specific information on “1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine”, it’s difficult to determine its exact mode of action. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it is often used to increase the metabolic stability and lipophilicity of a compound .
Result of Action
Compounds with similar structures have been shown to have various effects, such as enzyme inhibition .
生化分析
Biochemical Properties
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the biochemical pathways and cellular processes, making this compound a valuable compound for biochemical studies .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, it can inhibit the activity of certain enzymes, leading to the accumulation or depletion of specific metabolites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to specific proteins, affecting its localization and accumulation within cells. These interactions can influence the overall activity and function of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transport mechanisms. The subcellular localization of this compound can affect its activity and function, influencing various cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding dechlorinated amine.
Substitution: Formation of substituted phenyl ethanamines.
科学研究应用
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
相似化合物的比较
- 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
- 1-[4-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
- 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Uniqueness: 1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, affecting the compound’s overall behavior in chemical reactions and biological systems .
属性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDXKUMDAATTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



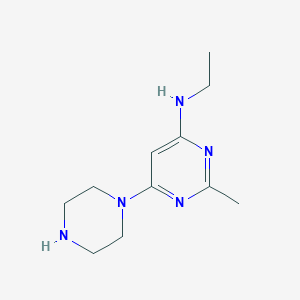
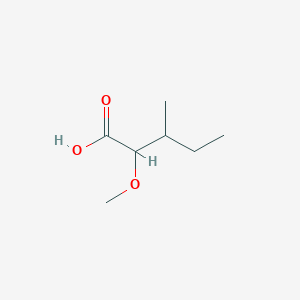
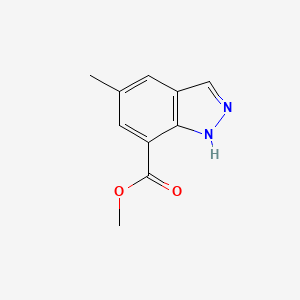

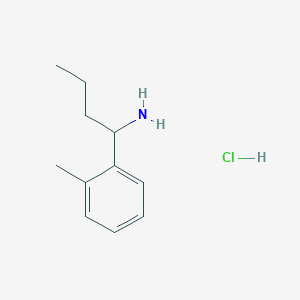
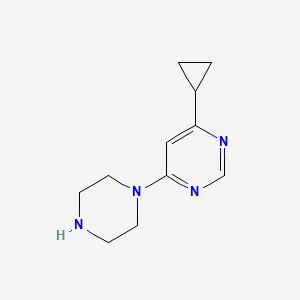
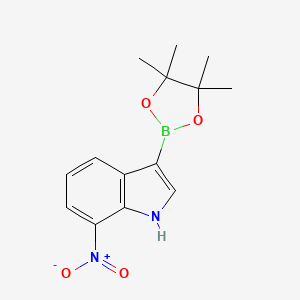
![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)
